An In-depth Technical Guide to the Fundamental Properties of 2-Pyrimidineacetic Acid
An In-depth Technical Guide to the Fundamental Properties of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 2-Pyrimidineacetic acid (2-PAA). It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly those interested in pyrimidine-based scaffolds. This document collates available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it details a representative synthetic protocol, explores its biological significance as an aldose reductase inhibitor, and visualizes the relevant biochemical pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
2-Pyrimidineacetic acid is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring linked to an acetic acid moiety at the 2-position. The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleobases such as cytosine, thymine, and uracil, making its derivatives a subject of significant interest in medicinal chemistry[1][2]. 2-PAA, in particular, has been identified as a synthetic intermediate for pharmaceuticals and has been investigated for its potential therapeutic activities, notably as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications[3][4]. This guide aims to consolidate the fundamental knowledge of 2-PAA to facilitate further research and application.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Pyrimidineacetic acid are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.
Structural and General Information
| Property | Value | Reference |
| IUPAC Name | 2-(Pyrimidin-2-yl)acetic acid | [5] |
| CAS Number | 66621-73-6 | [5][6] |
| Molecular Formula | C₆H₆N₂O₂ | [5][6] |
| Molecular Weight | 138.12 g/mol | [5] |
| Canonical SMILES | C1=CN=C(N=C1)CC(=O)O | [5] |
| InChI Key | NRRCYZPJUABYHL-UHFFFAOYSA-N | [5][6] |
| Appearance | Crystalline solid | [6][7] |
| Purity | ≥95% (Commercially available) | [6][7] |
Quantitative Physical Data
| Property | Value | Reference |
| λmax | 250 nm | [6] |
| Solubility | DMF: 1 mg/mL; PBS (pH 7.2): 10 mg/mL | [6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years (at recommended storage) | [6] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR chemical shifts are based on the functional groups present in the 2-Pyrimidineacetic acid molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | 3.8 - 4.2 |
| Pyrimidine H-5 | 7.2 - 7.5 |
| Pyrimidine H-4, H-6 | 8.6 - 8.9 |
| -COOH (Carboxylic Acid) | 10.0 - 13.0 (broad) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | 40 - 45 |
| Pyrimidine C-5 | 120 - 125 |
| Pyrimidine C-4, C-6 | 155 - 160 |
| Pyrimidine C-2 | 165 - 170 |
| -C=O (Carbonyl) | 170 - 175 |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR absorption bands are characteristic of the functional groups within 2-Pyrimidineacetic acid.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=N & C=C Stretch (Pyrimidine Ring) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Experimental Protocols
Synthesis of 2-Pyrimidineacetic Acid via Alkylation
A common method for the synthesis of pyrimidineacetic acids is through the alkylation of a suitable pyrimidine precursor. The following is a representative protocol adapted from literature on pyrimidine alkylation.
Objective: To synthesize 2-Pyrimidineacetic acid from a 2-halopyrimidine precursor.
Materials:
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2-Chloropyrimidine (B141910) or 2-Bromopyrimidine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
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Malonic Ester Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
To this solution, add 2-chloropyrimidine (or 2-bromopyrimidine) dropwise.
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After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield diethyl 2-(pyrimidin-2-yl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the resulting diethyl 2-(pyrimidin-2-yl)malonate with concentrated hydrochloric acid.
-
Continue heating until the evolution of CO₂ ceases, indicating the completion of hydrolysis and decarboxylation.
-
Cool the solution, which should result in the precipitation of 2-Pyrimidineacetic acid hydrochloride.
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Isolate the solid by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Pyrimidineacetic acid.
-
Characterize the final product by NMR, IR spectroscopy, and melting point analysis.
-
Below is a workflow diagram illustrating this synthetic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyrimidineacetic Acid | LGC Standards [lgcstandards.com]
- 5. 2-Pyrimidineacetic Acid | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]
